molecular formula C6H9NO2 B6278703 rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one CAS No. 1932559-11-9

rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one

Cat. No.: B6278703
CAS No.: 1932559-11-9
M. Wt: 127.1
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Description

rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one is a bicyclic lactam (azabicyclic octane) scaffold of significant interest in medicinal and synthetic chemistry. This racemic variant, incorporating both oxygen and nitrogen heteroatoms within a rigid [3.2.1] bicyclic framework, serves as a versatile and key synthetic intermediate . Its unique structure makes it a privileged building block for the exploration and development of novel pharmacologically active compounds . This compound is primarily employed as a critical raw material and intermediate in organic synthesis for the agrochemical, pharmaceutical, and dyestuff fields . The 8-oxa-3-azabicyclo[3.2.1]octane architecture is a challenging scaffold to acquire and is recognized for its potential in drug discovery, often serving as a core structure in total synthesis endeavors . Researchers value this scaffold for its three-dimensionality and its ability to impart specific conformational constraints to candidate molecules. Handling notes: While the specific storage conditions for this lactam are not detailed, related bicyclic scaffolds such as 8-Oxa-3-azabicyclo[3.2.1]octane are known to be air and heat sensitive, requiring storage in a cool, dry place in a tightly closed container under inert gas . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1932559-11-9

Molecular Formula

C6H9NO2

Molecular Weight

127.1

Purity

95

Origin of Product

United States

Preparation Methods

Lactamization

The final lactam ring (2-one) is formed via oxidation or carbonyl insertion. In a method adapted from Sigma-Aldrich’s related compounds, the secondary amine is acylated with chloroacetyl chloride, followed by base-mediated cyclization. For instance, treating the amine with ClCH2COCl in dichloromethane (0°C, 2 h) and subsequently with K2CO3 (rt, 12 h) yields the lactam.

Resolution of Racemates

Although the reported synthesis routes yield racemic mixtures, chiral resolution may involve enzymatic kinetic resolution or crystallization with chiral acids. However, no explicit resolution methods are documented for this compound, suggesting that applications tolerate the racemic form.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Cyclization efficiency heavily depends on solvent polarity. Polar aprotic solvents like DMF or dichloromethane enhance intramolecular attack rates, while elevated temperatures (80–100°C) accelerate ring closure. For example, refluxing in toluene with p-toluenesulfonic acid (PTSA) achieves 85% conversion to the bicyclic product within 6 h.

Catalysts and Additives

Lewis acids (e.g., ZnCl2) and Brønsted acids (e.g., H2SO4) are employed to polarize carbonyl groups, facilitating nucleophilic amine attack. The patent US8664242B2 highlights using trimethylsilyl chloride (TMSCl) as a dehydrating agent to shift equilibrium toward lactam formation.

Characterization and Analytical Data

Successful synthesis is confirmed via spectroscopic and chromatographic methods:

Property Value Source
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Predicted CCS (Ų, [M+H]+)123.9
Purity (HPLC)95%

The IR spectrum shows characteristic peaks at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch). MS data ([M+H]+ at m/z 128.07) align with the molecular formula.

Industrial-Scale Considerations

Scaling up the synthesis necessitates optimizing cost and waste. Patent US8664242B2 recommends continuous-flow reactors for the cyclization step to improve heat transfer and reduce reaction time. Solvent recovery (e.g., dichloromethane distillation) and catalytic recycling (e.g., ZnCl2) are emphasized for sustainability.

Emerging Methodologies

Recent advances explore enzymatic cyclization using transaminases or lipases to achieve stereoselectivity, though these methods remain experimental for this compound . Photocatalytic C-N bond formation is another area of interest, potentially enabling milder conditions.

Chemical Reactions Analysis

Microwave-Assisted Cycloaddition

This method leverages cyclopropanated heterocycles (e.g., pyrroles, furans) as precursors. The process involves:

  • Electrocyclic ring-opening : Breaking the strained cyclopropane ring under microwave irradiation.

  • [3+2]-Cycloaddition : Formation of the bicyclic framework via dipolar cycloaddition, generating the 8-oxa-3-azabicyclo[3.2.1]octane core .

Reaction Case Study

A specific reaction from literature demonstrates the synthesis of a related bicyclic compound:

Reaction Details Description
Yield 20%
Reagents Benzylamine, dihydro-furan-3-one, paraformaldehyde, acetic acid
Solvent Methanol
Conditions Reflux at 23°C for 1 hour, then stirring at 23°C for 16 hours
Workup Concentration, basification with NaOH, extraction with ethyl acetate, chromatography

Functional Group Reactivity

The compound’s structure (C₆H₉NO₂) features a ketone group (C=O) and an oxygen atom in the bicyclic framework. Potential reactivity includes:

  • Nucleophilic attack : The carbonyl group may react with nucleophiles (e.g., amines, Grignard reagents).

  • Ring-opening : Acidic or basic conditions could destabilize the bicyclic structure, leading to cleavage.

Structural Considerations

The racemic (1R,5S) stereochemistry and bicyclic framework influence reactivity. For example:

  • Strain : The bicyclo[3.2.1]octane system may enhance susceptibility to ring-opening reactions.

  • Steric effects : The nitrogen atom’s position (3-aza) and oxygen’s placement (8-oxa) modulate regioselectivity in cycloadditions or nucleophilic substitutions .

Scientific Research Applications

Medicinal Chemistry

rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one is primarily explored for its pharmacological properties:

  • Kappa Opioid Receptor Antagonism : The compound has shown potential as a kappa opioid receptor antagonist, which may be useful in pain management and addiction therapy . This receptor interaction suggests its utility in developing non-addictive analgesics.
  • Enzyme Modulation : Research indicates that this compound can modulate the activity of various enzymes involved in metabolic pathways, suggesting its role in enzyme inhibition studies .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a crucial building block for creating more complex molecules. Its unique bicyclic structure facilitates the synthesis of derivatives with enhanced biological activity .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems opens avenues for research into neurological disorders, potentially leading to new therapeutic agents for conditions such as depression and anxiety .

Case Study 1: Structure-Activity Relationship (SAR) Studies

A study focused on the SAR of related compounds revealed that modifications to the N-substitution improved selectivity for kappa opioid receptors while minimizing interactions with hERG channels, which are crucial for cardiac safety in drug development .

Case Study 2: Synthesis and Application

Research highlighted the synthesis of derivatives of the 8-azabicyclo[3.2.1]octane scaffold, showcasing their versatility as intermediates in drug discovery processes . These derivatives have been evaluated for their potential therapeutic applications across various medical fields.

Mechanism of Action

The mechanism by which rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Stereochemical Complexity

  • The rac-(1R,5S)-8-oxa-3-azabicyclo compound exhibits stereochemical diversity due to its bicyclic structure, enabling distinct polymerization behavior compared to simpler lactams like 8-azabicyclo[3.2.1]octan-3-one .
  • Derivatives such as (1R,5S,8R)-1,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one demonstrate the impact of hydroxyl groups on hydrogen bonding and crystallinity .

Pharmacological Relevance

  • Ipratropium bromide highlights the importance of nitrogen substitution in pharmacology: its quaternary ammonium group enhances bronchodilator activity by preventing blood-brain barrier penetration . In contrast, the rac compound lacks such functionalization, limiting direct pharmacological use .

Thermal and Mechanical Properties

Research Findings and Challenges

  • Structural Insights : X-ray crystallography confirms the bicyclic framework of related compounds, such as (1R,5S,8R)-1,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one, validating stereochemical assignments .
  • Data Gaps : Physical properties (e.g., melting points, solubility) for the rac compound remain unreported, necessitating further experimental characterization .
  • Industrial Potential: The rac compound’s application in bio-based polymers is promising, but scalability and cost-efficiency of its synthesis require optimization .

Biological Activity

rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one is a bicyclic compound characterized by the presence of both oxygen and nitrogen within its ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of receptor interactions and enzyme modulation.

The molecular formula of this compound is C6_6H9_9NO, with a molecular weight of approximately 113.158 g/mol. This compound is notable for its unique bicyclic structure, which allows it to engage with various biological targets.

PropertyValue
CAS Number 1932559-11-9
Molecular Formula C6_6H9_9NO
Molecular Weight 113.158 g/mol

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound's unique structural features facilitate binding to these biological targets, leading to modulation of their activity.

Target Interactions

  • Receptor Binding : The compound has been studied for its potential as a kappa opioid receptor antagonist, which may have implications in pain management and addiction therapy .
  • Enzyme Inhibition : It has shown promise in enzyme inhibition studies, where it can modulate the activity of various enzymes involved in metabolic pathways.

Biological Studies and Case Reports

Research has focused on the structure-activity relationship (SAR) of compounds related to the 8-azabicyclo[3.2.1]octane scaffold, revealing insights into how modifications can enhance biological activity.

Key Findings from Research

  • A study highlighted that modifications to the N-substitution of related compounds improved selectivity for kappa opioid receptors and reduced hERG channel interactions, which is crucial for assessing cardiac safety in drug development .
  • Another investigation into the synthesis and applications of 2-azabicyclo[3.2.1]octanes emphasized their utility as intermediates in drug discovery, showcasing their versatility in developing new therapeutic agents .

Applications in Drug Development

This compound serves as a significant building block in the synthesis of more complex molecules with potential pharmacological applications:

  • Pain Management : Its role as a kappa opioid receptor antagonist positions it as a candidate for developing non-addictive pain relief medications.
  • Neuropharmacology : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one in laboratory settings?

  • Methodological Answer :

  • Use chemical-resistant gloves (nitrile or neoprene) and full-body protective clothing to prevent skin contact. Inspect gloves for defects before use .
  • For respiratory protection, employ P95 (US) or P1 (EU) particle filters under low-exposure conditions. For higher exposure, use OV/AG/P99 (US) or ABEK-P2 (EU) gas filters .
  • Avoid environmental contamination by ensuring proper waste disposal and preventing entry into drainage systems .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Stille/Suzuki Cross-Coupling : Utilize palladium catalysts for aryl-aryl bond formation. Example: 3-(biaryl)-8-oxabicyclo derivatives synthesized via Stille coupling with >75% yields, while Suzuki coupling may yield complex mixtures requiring purification .
  • Radical Cyclization : Optimize diastereoselectivity using n-tributyltin hydride and AIBN in toluene, achieving >99% diastereocontrol in azabicyclic systems .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to infer spatial relationships between protons. For example, transannular NOEs can confirm bicyclic ring conformations .
  • X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction data. Pharmacopeial standards for related azabicyclo compounds provide reference frameworks .
  • Mass Spectrometry : Compare experimental proton affinity (936.0 kJ/mol) and gas-phase basicity (905.2 kJ/mol) with computational predictions .

Advanced Research Questions

Q. How do modifications to the bicyclic framework influence binding affinity to neurotransmitter transporters (DAT, SERT, NET)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
SubstituentPositionEffect on DAT AffinitySelectivity (DAT vs. SERT/NET)Reference
EthylidenylC3Modest ↑ DAT bindingLow stereoselectivity
BiarylC3High DAT inhibition10:1 DAT/SERT ratio
  • In Vitro Assays : Use radioligand displacement (e.g., 3H^3H-WIN 35,428 for DAT) and uptake inhibition assays in transfected HEK293 cells .

Q. What computational modeling approaches predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Example: BF3_3-Et2_2O-catalyzed Diels-Alder reactions show preferential endo transition states .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. THF) on reaction kinetics and diastereomeric excess .

Q. How can conflicting data on catalytic efficiency in asymmetric synthesis be resolved?

  • Methodological Answer :

  • Controlled Replication : Standardize reaction conditions (catalyst loading, solvent purity) using randomized block designs to isolate variables .
  • Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions. Discrepancies in Stille vs. Suzuki coupling yields (~75% vs. <50%) may arise from competing side reactions .

Q. What strategies optimize diastereoselectivity in radical cyclization reactions involving derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Introduce bulky groups (e.g., tert-butyl) at bridgehead positions to sterically guide radical recombination .
  • Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance radical stability, while non-polar solvents (toluene) improve diastereocontrol (>99% de) .

Data Contradiction Analysis

Case Study : Conflicting reports on Suzuki coupling efficiency for 3-(biaryl)-8-oxabicyclo derivatives.

  • Root Cause : Impurities in boronic acid reagents or residual Pd catalysts may lead to side reactions.
  • Resolution :
    • Purify boronic acids via recrystallization.
    • Use Pd scavengers (e.g., SiliaBond Thiol) post-reaction to eliminate catalyst residues .

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